molecular formula C6H7ClF2N2O B13576185 2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole

2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole

Katalognummer: B13576185
Molekulargewicht: 196.58 g/mol
InChI-Schlüssel: ITZJWPDZICRJOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloropropyl group and a difluoromethyl group attached to the oxadiazole ring

Vorbereitungsmethoden

The synthesis of 2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloropropyl and difluoromethyl substituent in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups attached to the oxadiazole ring.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate or sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential pharmaceutical agent due to its ability to interact with specific molecular targets. Studies focus on its efficacy, safety, and pharmacokinetics.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved depend on the specific application and target. For example, in antimicrobial studies, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Vergleich Mit ähnlichen Verbindungen

2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-(3-Chloropropyl)-1,3,4-oxadiazole: Lacks the difluoromethyl group, which may affect its reactivity and biological activity.

    5-(Difluoromethyl)-1,3,4-oxadiazole: Lacks the chloropropyl group, which may influence its chemical properties and applications.

    2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole:

The uniqueness of this compound lies in the combination of the chloropropyl and difluoromethyl groups, which confer specific chemical and biological properties that can be leveraged in various applications.

Eigenschaften

Molekularformel

C6H7ClF2N2O

Molekulargewicht

196.58 g/mol

IUPAC-Name

2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C6H7ClF2N2O/c7-3-1-2-4-10-11-6(12-4)5(8)9/h5H,1-3H2

InChI-Schlüssel

ITZJWPDZICRJOF-UHFFFAOYSA-N

Kanonische SMILES

C(CC1=NN=C(O1)C(F)F)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.